molecular formula C12H22O3 B8430039 alpha-Hydroxy-gamma-octyl-gamma-butyrolactone

alpha-Hydroxy-gamma-octyl-gamma-butyrolactone

Cat. No. B8430039
M. Wt: 214.30 g/mol
InChI Key: HJFASHSRSQHIJY-UHFFFAOYSA-N
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Patent
US04843093

Procedure details

In a 50 ml flask with a cooling column, 3.5 g (15 mmol) of α-chloro-γ-octyl-γ-butyrolactone and 20 ml of 2N aqueous potassium carbonate were kept at 80° C. for 40 hours under stirring. The reaction mixture was cooled to room temperature and poured into 10 ml of 12N hydrochloric acid. The reaction product was extracted with ether and the ether extract was dried over anhydrous sodium carbonate. The ether was removed and the residue was distilled under reduced pressure to give α-hydroxy-γ-octyl-γ-butyrolactone (Yield 78%)
Name
α-chloro-γ-octyl-γ-butyrolactone
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH:2]1[CH2:7][CH:6]([CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15])[O:5][C:3]1=[O:4].C(=O)([O-])[O-:17].[K+].[K+]>Cl>[OH:17][CH:2]1[CH2:7][CH:6]([CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15])[O:5][C:3]1=[O:4] |f:1.2.3|

Inputs

Step One
Name
α-chloro-γ-octyl-γ-butyrolactone
Quantity
3.5 g
Type
reactant
Smiles
ClC1C(=O)OC(C1)CCCCCCCC
Name
Quantity
20 mL
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The reaction product was extracted with ether
EXTRACTION
Type
EXTRACTION
Details
the ether extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous sodium carbonate
CUSTOM
Type
CUSTOM
Details
The ether was removed
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
OC1C(=O)OC(C1)CCCCCCCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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